Tert-butyl 4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate
Description
Tert-butyl 4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate is a complex organic compound that features a quinazolinone core structure
Properties
Molecular Formula |
C19H24FN3O3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
tert-butyl 4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H24FN3O3/c1-19(2,3)26-18(25)22-8-6-13(7-9-22)11-23-12-21-16-10-14(20)4-5-15(16)17(23)24/h4-5,10,12-13H,6-9,11H2,1-3H3 |
InChI Key |
STKXXUPIQBPOAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C=NC3=C(C2=O)C=CC(=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate typically involves multiple steps. One common route includes the following steps:
Formation of the quinazolinone core: This can be achieved by reacting 2-aminobenzamide with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the fluoro group: This step involves the fluorination of the quinazolinone core, which can be done using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the piperidine moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where the quinazolinone derivative reacts with a piperidine derivative.
Protection of the piperidine nitrogen: The piperidine nitrogen is protected using tert-butyl chloroformate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of fully saturated derivatives.
Scientific Research Applications
Tert-butyl 4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluoro group enhances the compound’s binding affinity and selectivity, while the piperidine moiety contributes to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- Tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinazolinone core, fluoro group, and piperidine moiety makes it a versatile compound for various applications in medicinal chemistry and material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
